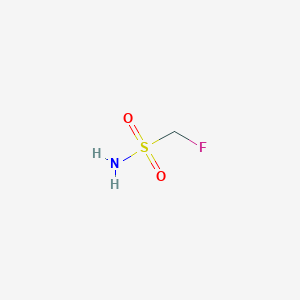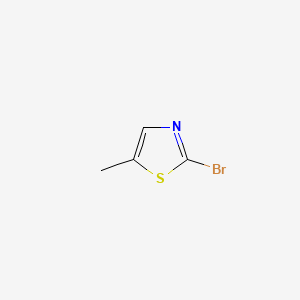
4-哌啶基苯甲酰胺盐酸盐
概述
描述
N-(piperidin-4-yl)benzamide hydrochloride, also known as N-PBH, is a small molecule that has been studied for its potential applications in scientific research. It is a synthetic compound that can be synthesized from the reaction of N-piperidin-4-yl)benzamide and hydrochloric acid. N-PBH has been found to be useful in various scientific research applications, such as in cell biology and biochemistry. This article will discuss the synthesis of N-PBH, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学研究应用
缺氧诱导因子通路激活
4-哌啶基苯甲酰胺盐酸盐: 已被研究其在激活缺氧诱导因子1 (HIF-1) 通路中的作用 . 这在癌症研究中尤为重要,因为 HIF-1 在细胞对低氧水平的反应中起着至关重要的作用,而低氧水平在肿瘤微环境中很常见。通过调节这条通路,该化合物可以潜在地影响肿瘤生长和存活。
抗癌活性
该化合物的衍生物作为抗癌剂已显示出令人鼓舞的结果。 它们被发现可诱导 HIF-1α 蛋白和下游靶基因 p21 的表达,导致切割的 caspase-3 上调并促进肿瘤细胞凋亡 . 这表明在开发针对癌症的新治疗策略方面具有潜在的应用。
肝细胞癌治疗
体外研究表明,4-哌啶基苯甲酰胺盐酸盐的某些衍生物在 HepG2 细胞(一种肝细胞癌模型)中表现出显着的抑制生物活性 . 这为该化合物在治疗肝癌中的应用开辟了途径。
药代动力学优化
该化合物已被用于合成新的苯甲酰胺衍生物,这些衍生物由生物等排体和药代动力学参数指导 . 这种应用在药物设计中至关重要,在药物设计中,优化化合物的药代动力学特征可以显着提高其治疗效果。
药物发现和开发
哌啶核是4-哌啶基苯甲酰胺盐酸盐的一部分,是药物发现中常见的结构基序 . 它参与了具有多种药理活性的药物的开发,包括抗病毒、抗疟疾、抗菌等。
生物活性筛选
该化合物及其衍生物已进行生物活性筛选,揭示了一系列抑制活性。 这突出了其作为开发具有多种生物靶点的药物的起点 .
药物设计中的生物等排体
生物等排体涉及用另一个部分替换分子的一部分,同时保持相似的生物特性4-哌啶基苯甲酰胺盐酸盐已在此背景下用于创建具有潜在地改进的药理特性的新化合物 .
诱导凋亡
4-哌啶基苯甲酰胺盐酸盐衍生物诱导肿瘤细胞凋亡的能力是研究的关键领域。 通过触发细胞死亡途径,这些化合物可能在治疗各种癌症方面具有价值 .
安全和危害
The safety information for “N-(piperidin-4-yl)benzamide hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and not eating, drinking, or smoking when using this product .
未来方向
Piperidines, including “N-(piperidin-4-yl)benzamide hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用机制
Target of Action
N-(piperidin-4-yl)benzamide hydrochloride primarily targets the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . The unique subunit of HIF-1, HIF-1α, is only found in the hypoxic nucleus and determines the HIF-1 activity .
Mode of Action
The compound interacts with its target, HIF-1, and induces the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes apoptosis in tumor cells .
Biochemical Pathways
The activation of HIF-1α by N-(piperidin-4-yl)benzamide hydrochloride affects several biochemical pathways. HIF-1α promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
生化分析
Biochemical Properties
N-(piperidin-4-yl)benzamide hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several key biomolecules, including enzymes and proteins involved in cellular signaling pathways. For instance, it has been reported to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, N-(piperidin-4-yl)benzamide hydrochloride can bind to specific receptors on the cell surface, influencing signal transduction pathways and altering cellular responses .
Cellular Effects
The effects of N-(piperidin-4-yl)benzamide hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, which play a critical role in cellular adaptation to low oxygen conditions . By inducing the expression of HIF-1α protein and its downstream target genes, N-(piperidin-4-yl)benzamide hydrochloride can promote cell survival and adaptation under hypoxic conditions . Furthermore, this compound has been found to upregulate the expression of apoptosis-related proteins, such as p21 and cleaved caspase-3, leading to programmed cell death in certain cancer cell lines .
Molecular Mechanism
At the molecular level, N-(piperidin-4-yl)benzamide hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as kinases and receptors, thereby modulating their activity . For example, the inhibition of kinase activity by N-(piperidin-4-yl)benzamide hydrochloride can lead to the suppression of downstream signaling pathways that are essential for cell proliferation and survival . Additionally, this compound can induce changes in gene expression by activating transcription factors like HIF-1α, which in turn regulates the expression of genes involved in cellular metabolism and stress responses .
Temporal Effects in Laboratory Settings
The effects of N-(piperidin-4-yl)benzamide hydrochloride over time in laboratory settings have been extensively studied. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . In in vitro studies, the effects of N-(piperidin-4-yl)benzamide hydrochloride on cellular function have been shown to persist for several hours, indicating sustained activity . Long-term studies in in vivo models have also demonstrated that this compound can exert prolonged effects on cellular processes, although the exact duration of its activity may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of N-(piperidin-4-yl)benzamide hydrochloride vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects on cellular function and survival, particularly under hypoxic conditions . At higher doses, N-(piperidin-4-yl)benzamide hydrochloride can induce toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects without causing adverse reactions . These findings highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of this compound.
Metabolic Pathways
N-(piperidin-4-yl)benzamide hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation . For instance, the activation of HIF-1α by N-(piperidin-4-yl)benzamide hydrochloride can lead to increased glycolytic activity, providing cells with an alternative energy source under hypoxic conditions . Additionally, this compound can affect metabolite levels by altering the expression of genes involved in metabolic regulation .
Transport and Distribution
The transport and distribution of N-(piperidin-4-yl)benzamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by certain transporter proteins, facilitating its intracellular accumulation . Once inside the cell, N-(piperidin-4-yl)benzamide hydrochloride can bind to various intracellular targets, including enzymes and receptors, thereby exerting its biochemical effects . The distribution of this compound within tissues may also be influenced by factors such as tissue perfusion and binding affinity to extracellular matrix components .
Subcellular Localization
The subcellular localization of N-(piperidin-4-yl)benzamide hydrochloride plays a critical role in its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can interact with target biomolecules . The localization of N-(piperidin-4-yl)benzamide hydrochloride to the nucleus is particularly important for its role in gene regulation, as it can directly influence the activity of transcription factors and other nuclear proteins . Additionally, post-translational modifications, such as phosphorylation, may affect the subcellular distribution and activity of this compound .
属性
IUPAC Name |
N-piperidin-4-ylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPZBYLCTOOFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83540-09-4 | |
| Record name | N-(piperidin-4-yl)benzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)





![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)
